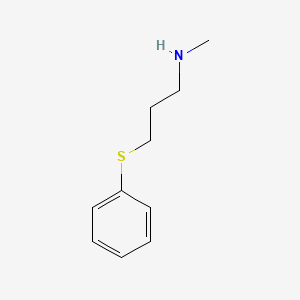

N-Methyl-3-(phenylthio)-1-propanamine

Description

Contextualization within Organosulfur and Amine Chemical Space

N-Methyl-3-(phenylthio)-1-propanamine is defined by two primary functional groups: a thioether (or sulfide) and a secondary amine. Both of these are foundational components in the vast field of organic chemistry.

Organosulfur Compounds: This class of compounds, characterized by carbon-sulfur bonds, is integral to both nature and synthetic science. In the natural world, organosulfur compounds are abundant, exemplified by the essential amino acids methionine and cysteine. beilstein-journals.org The thioether linkage (C-S-C) is a key feature in many of these biological molecules and provides distinct chemical properties compared to its oxygen analog, the ether linkage (C-O-C). mdpi.com In chemical research, organosulfur compounds are valued as versatile building blocks and intermediates for synthesis. uni.lu4medchem.com The sulfur atom's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for a wide range of chemical transformations. cato-chem.com Thioethers, specifically, are synthesized through methods such as the reaction of thiols with alkyl halides or, to avoid the malodorous nature of thiols, through the use of reagents like thiourea. mdpi.comchemicalbook.com

Amine Chemical Space: Amines are organic derivatives of ammonia (B1221849) and are classified based on the number of carbon-containing groups attached to the nitrogen atom. This compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon groups (a methyl group and a propyl group). Amines are ubiquitous in medicinal chemistry and are a key feature of many biologically active compounds and synthetic drugs. The nitrogen atom's basicity and nucleophilicity make amines critical reactive centers in organic synthesis. mdpi.com

The combination of a phenylthio group and a secondary amine within a flexible propanamine linker positions this compound as a molecule with potential for diverse chemical reactivity and as a scaffold for the synthesis of more complex chemical entities.

Overview of Structurally Related Chemical Scaffolds and Their Academic Significance

The academic importance of a chemical structure can often be inferred from the research dedicated to its close analogs. In the case of this compound, its core scaffold is closely related to some of the most extensively studied molecules in medicinal chemistry and neuroscience. The primary difference lies in the heteroatom—sulfur versus oxygen or a complete absence thereof.

The most significant related scaffolds include:

Aryloxypropanamines: This class is of paramount academic importance. The substitution of the sulfur atom in this compound with an oxygen atom yields the aryloxypropanamine scaffold. This structural framework is the basis for widely researched compounds such as Fluoxetine (B1211875) and Atomoxetine. beilstein-journals.org These molecules have been instrumental in academic research for probing the mechanisms of neurotransmitter reuptake and have served as templates for the design of countless other research compounds. chemicalbook.com

Phenylpropanamines: When the heteroatom is removed entirely, the resulting scaffold is N-methyl-3-phenylpropan-1-amine. This compound is known in the literature primarily as a chemical intermediate and a specified impurity in the synthesis of Fluoxetine. nih.gov Its study provides a baseline for understanding the role of the heteroatom bridge (sulfur or oxygen) in the properties of the broader class of molecules.

The immense body of research on the oxygen-containing analogs highlights the academic significance of the 3-phenyl-1-propanamine backbone as a privileged scaffold for designing molecules that interact with biological systems. chemicalbook.com

Below is a comparative table of this compound and its structurally related scaffolds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Structural Note |

| This compound Hydrochloride | C10H16ClNS | 217.76 | 114458-66-1 | The subject compound (hydrochloride salt form) wikipedia.org |

| 3-(Phenylthio)-1-propanamine | C9H13NS | 167.27 | 16748-07-5 | Unmethylated parent compound |

| N-Methyl-3-phenylpropan-1-amine | C10H15N | 149.23 | 23580-89-4 | Analog lacking the sulfur heteroatom uni.lu |

| Fluoxetine (N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine) | C17H18F3NO | 309.33 | 54910-89-3 | Oxygen-containing analog with trifluoromethyl group |

| Atomoxetine (N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine) | C17H21NO | 255.36 | 83015-26-3 | Oxygen-containing analog with tolyl group |

Current Research Landscape and Gaps Pertaining to Phenylthioalkylamines

A review of the current scientific literature reveals a distinct and significant research gap. The landscape is heavily dominated by studies on aryloxypropanamines, such as fluoxetine and duloxetine. chemicalbook.com Decades of research have been dedicated to synthesizing these oxygen-containing analogs, evaluating their properties, and using them as tools to study complex biological processes.

In stark contrast, the corresponding arylthio-propanamines, including this compound, are conspicuously absent from in-depth academic studies. While the compound and its immediate precursors are available from chemical suppliers and are noted as synthetic intermediates, dedicated research into their unique chemical properties, potential applications, or comparative analysis against their oxygenated cousins is not readily found in the literature. cato-chem.comwikipedia.org

This disparity represents a clear research gap: the systematic exploration of the "sulfur-for-oxygen" substitution within this academically significant propanamine scaffold. The introduction of a thioether linkage in place of an ether linkage would be expected to alter key physicochemical properties such as bond angles, lipophilicity, metabolic stability, and hydrogen bonding capacity. mdpi.com However, the precise consequences of this substitution in the context of the 3-phenyl-1-propanamine scaffold remain largely uninvestigated. Future research could focus on the synthesis of a library of phenylthioalkylamines to evaluate how these structural changes translate into different chemical and physical properties, providing a more complete understanding of this area of chemical space.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKPZAFRQHLJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472111 | |

| Record name | N-Methyl-3-(phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114458-67-2 | |

| Record name | N-Methyl-3-(phenylthio)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114458-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigative Chemical Reactivity and Transformational Chemistry of N Methyl 3 Phenylthio 1 Propanamine

Reactions Involving the Phenylthio Moiety

The sulfur atom in the phenylthio group is a key site for chemical reactivity, primarily involving oxidation and cleavage of the carbon-sulfur bonds.

Oxidative Transformations to Sulfoxides and Sulfones

The thioether linkage in N-Methyl-3-(phenylthio)-1-propanamine can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

The oxidation of thioethers to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone. A variety of reagents have been developed for this purpose. For instance, sodium metaperiodate in aqueous media at low temperatures is a highly effective and clean method for converting aryl sulfides to sulfoxides in high yields. orgsyn.org Other common oxidants include hydrogen peroxide, often used with a catalyst, which offers an environmentally friendly option as its only byproduct is water. orgsyn.org The choice of oxidant and reaction conditions is crucial for achieving high chemoselectivity, especially in the presence of the oxidizable secondary amine group.

Further oxidation of the sulfoxide yields the corresponding sulfone. This step typically requires harsher reaction conditions or more potent oxidizing agents compared to the initial oxidation of the thioether. Sulfones are valuable synthetic intermediates due to their ability to act as leaving groups and to activate adjacent protons for C-C bond formation. nih.gov The synthesis of sulfones can also be achieved in a one-pot reaction from the parent thioether by using a stoichiometric excess of a strong oxidant. nih.gov

| Transformation | Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Thioether to Sulfoxide | Sodium metaperiodate (NaIO₄) | Water, 0°C to room temp. | N-Methyl-3-(phenylsulfinyl)-1-propanamine | orgsyn.org |

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Catalyst (e.g., Vanadium), various solvents | N-Methyl-3-(phenylsulfinyl)-1-propanamine | orgsyn.org |

| Thioether to Sulfone | Excess Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temp. | N-Methyl-3-(phenylsulfonyl)-1-propanamine | nih.gov |

| Thioether to Sulfone | Potassium permanganate (B83412) (KMnO₄) | Aqueous solution, controlled pH | N-Methyl-3-(phenylsulfonyl)-1-propanamine | - |

Thioether Cleavage and Desulfurization Methodologies

The cleavage of the C-S bonds in the phenylthio group represents another important class of transformations. These reactions can be categorized as either cleavage of the phenyl C(sp²)-S bond or the propyl C(sp³)-S bond. Selective C(sp³)-S bond cleavage can be achieved using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These methods are often metal-free and proceed through sulfonium (B1226848) intermediates, offering a practical route to modify the alkyl portion of the molecule while leaving the phenylthio group available for further reactions or removal. organic-chemistry.org

Desulfurization, the complete removal of the sulfur moiety, can be accomplished using various reductive methods. This process is valuable for replacing the phenylthio group with a hydrogen atom, effectively leading to N-methyl-3-phenyl-1-propanamine. Reagents such as Raney nickel are classic choices for desulfurization, although newer methods utilizing different catalysts and hydrogen sources are continually being developed to improve efficiency and substrate tolerance.

Chemical Transformations of the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center that readily participates in a variety of chemical reactions, including alkylation, acylation, oxidation, and reduction.

Advanced Alkylation and Acylation Reactions

N-alkylation of the secondary amine leads to the formation of tertiary amines. Modern, environmentally benign alkylating agents such as dimethyl carbonate (DMC) are effective for methylation, releasing only methanol (B129727) and carbon dioxide as byproducts. nih.gov Other methods, like reductive amination, involve reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Selective mono-N-alkylation can be challenging but can be achieved through methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the amine and allows for controlled reaction with an alkyl halide. organic-chemistry.org

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically high-yielding and is often used to protect the amine functionality or to introduce specific functional groups. For example, reaction with acetyl chloride in the presence of a base would yield N-methyl-N-(3-(phenylthio)propyl)acetamide. These amide derivatives can serve as precursors for further transformations. nih.gov

| Reaction Type | Reagent | Product Class | Reference |

|---|---|---|---|

| N-Methylation | Dimethyl Carbonate (DMC) | Tertiary Amine | nih.gov |

| N-Alkylation | Alkyl Halide (R-X) / Base | Tertiary Amine | nih.gov |

| Reductive Amination | Aldehyde (R'CHO) / NaBH₃CN | Tertiary Amine | - |

| N-Acylation | Acyl Chloride (R'COCl) / Base | Amide | nih.gov |

| N-Acylation | Anhydride ((R'CO)₂O) | Amide | - |

Controlled Amine Oxidation and Reduction Processes

The secondary amine can undergo controlled oxidation. A common transformation is the oxidation of secondary amines to nitrones. acs.orgnih.gov This is often achieved using oxidants like hydrogen peroxide in the presence of a catalyst, such as sodium tungstate. acs.orgnih.govgoogle.com Metal-free protocols using reagents like Oxone have also been developed, providing an efficient route to these valuable synthetic intermediates. researchgate.netx-mol.com The resulting nitrone can then participate in various cycloaddition reactions.

Reduction processes related to the amine functionality typically involve derivatives formed from acylation or other transformations. For instance, the amide formed via acylation can be reduced back to a tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This two-step acylation-reduction sequence provides an alternative route for N-alkylation.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the phenylthio moiety can undergo both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The thioether group (-S-R) is an activating, ortho-, para-directing group. rsc.org This is due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the attack of the electrophile. pearson.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will predominantly occur at the positions ortho and para to the sulfur atom. wikipedia.orgtandfonline.com

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common because the ring is electron-rich. chemistrysteps.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -SO₂R) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the phenylthio group itself does not sufficiently activate the ring for SNAr. However, if the phenyl ring were to be substituted with such activating groups, or if the thioether were oxidized to a strongly electron-withdrawing sulfone, the molecule could then become a substrate for SNAr reactions. nih.govthieme-connect.com

Molecular Interactions and Mechanistic Elucidation of Biological Target Engagement

Elucidation of Potential Molecular Target Classes

The chemical structure of N-Methyl-3-(phenylthio)-1-propanamine, featuring a flexible propanamine chain, a secondary amine, and a phenylthio moiety, suggests several potential classes of molecular targets.

Thioether-containing compounds have demonstrated inhibitory activity against various enzymes. For example, certain usnic acid thioether derivatives have been shown to inhibit human tyrosyl-DNA phosphodiesterase 1 (TDP1), TDP2, and PARP1, enzymes involved in DNA repair. nih.gov This suggests that the thioether linkage in this compound could potentially interact with the active sites of similar enzymes. The nucleophilic and redox-active properties of the phenylthio group could be key to such interactions.

Table 1: Potential Enzyme Interaction Profile of this compound Based on Analogous Compounds

| Enzyme Class | Potential Interaction | Basis of Postulation |

| Cysteine Proteases | Enhanced Binding/Inhibition | Presence of a phenylthio group, which is known to interact with sulfur-dependent enzymes. |

| DNA Repair Enzymes (e.g., TDP1) | Inhibition | Thioether-containing compounds have shown inhibitory activity against these enzymes. nih.gov |

| Serine Hydrolases | Potential Inhibition | Thioether-containing compounds have been identified as inhibitors of enzymes like Mycobacterium tuberculosis Pks13 thioesterase. |

This table is based on hypothesized interactions derived from structurally similar compounds and is not based on direct experimental evidence for this compound.

The N-methyl-propanamine portion of the molecule is a common feature in many biologically active compounds that interact with various receptors. For example, N-methylated propanamine structures are found in metabolites of ketamine, which are known to interact with the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This suggests that this compound could potentially bind to neurotransmitter receptors.

Investigations into Molecular Mechanisms of Action in Biological Systems

Based on the potential molecular targets discussed above, several downstream molecular mechanisms of action can be hypothesized for this compound in biological systems.

Several compounds containing a phenylthio moiety have been shown to induce apoptosis in cancer cells. For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have exhibited significant cytotoxicity and the ability to induce apoptosis in breast cancer cell lines. nih.gov Similarly, arylthioindoles have been found to arrest the cell cycle and lead to apoptosis in various cancer cell lines. nih.gov

The mechanism of apoptosis induction by such compounds can be multifaceted. Phenethyl isothiocyanate, another sulfur-containing compound, induces apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. frontiersin.org It has also been shown to overcome the anti-apoptotic effects of proteins like Bcl-X(L). nih.gov It is plausible that this compound could trigger similar apoptotic pathways, potentially through oxidative stress or direct interaction with components of the apoptotic machinery.

Simple signaling molecules containing thiol groups, such as hydrogen sulfide, N-acetyl cysteine (NAC), and glutathione (B108866) (GSH), are known to have cytoprotective and neuroinductive effects. biorxiv.org While this compound is a more complex molecule, the presence of the thioether could contribute to the modulation of intracellular signaling pathways related to cellular stress and survival.

The interaction of this compound with receptors like the NMDA receptor could also trigger downstream signaling cascades. NMDA receptor activation is known to regulate calcium influx, which in turn controls a multitude of intracellular processes, including gene expression and synaptic plasticity. mdpi.com

Comparative Analysis of Molecular Mechanisms with Analogous Amine and Thioether Compounds

A comparative analysis with structurally similar compounds provides the most insight into the potential molecular mechanisms of this compound.

Amine Analogs: Compared to simple alkylamines, the presence of the phenylthio group in this compound introduces greater lipophilicity, which may enhance membrane permeability. The N-methyl group, when compared to a primary amine, can alter receptor binding affinity and selectivity, as seen in the differing activities of ketamine and its metabolite norketamine at the NMDA receptor. nih.gov

Thioether Analogs: In contrast to ether-linked analogs like 3-(phenoxy)propan-1-amine derivatives, the phenylthio group in this compound offers unique nucleophilic and redox properties. This could lead to different interactions with biological targets. For example, thioether-containing peptides have been shown to maintain potent biological activity while offering improved stability against reduction compared to their disulfide-bridged counterparts.

Combined Amine and Thioether Motifs: The combination of the amine and thioether functionalities in a single molecule is present in various biologically active compounds. For instance, 1,3-diphenyl-3-(phenylthio)propan-1-ones containing a tertiary amine side chain have shown enhanced cytotoxic effects on breast cancer cells. nih.gov This suggests a synergistic effect of the two functional groups in determining the biological activity.

Table 2: Comparative Data of Analogous Compounds

| Compound/Class | Key Structural Feature(s) | Observed Biological Activity | Potential Relevance to this compound |

| 1,3-diphenyl-3-(phenylthio)propan-1-ones | Phenylthio group, tertiary amine | Cytotoxic and apoptotic in breast cancer cells nih.govresearchgate.net | Suggests potential for anticancer activity and apoptosis induction. |

| Arylthioindoles | Arylthio group | Inhibit tubulin polymerization, induce apoptosis nih.gov | Indicates a possible mechanism of antiproliferative action. |

| Usnic Acid Thioether Derivatives | Thioether linkage | Inhibit DNA repair enzymes (TDP1) nih.gov | Highlights the potential for enzyme inhibition. |

| Ketamine Metabolites (N-methylated) | N-methyl-propanamine structure | Bind to NMDA receptors nih.gov | Suggests potential for neuroreceptor interaction. |

| Phenethyl Isothiocyanate | Isothiocyanate group (sulfur-containing) | Induces apoptosis via ROS and caspase activation frontiersin.org | Provides a possible pathway for apoptosis induction. |

This table presents a comparative analysis to infer the potential activities of this compound.

Structure Activity Relationship Sar and Rational Design of Analogues Through Structural Modification Studies

Impact of N-Methyl Substitution on Molecular Recognition and Biological Activity Profiles

The substitution on the terminal amine of 3-(phenylthio)-1-propanamine derivatives plays a pivotal role in modulating potency and selectivity towards monoamine transporters. The presence of a methyl group, as in N-Methyl-3-(phenylthio)-1-propanamine, is a common feature in many potent transporter inhibitors.

In general, for this class of compounds, the size and nature of the N-alkyl substituent are crucial. A secondary amine with a single methyl group often confers a balanced affinity for both SERT and NET. Increasing the steric bulk of the N-substituent can alter this balance. For instance, replacing the N-methyl group with larger alkyl groups, such as ethyl or isopropyl, can lead to a decrease in potency or a shift in selectivity. In some related series of monoamine transporter inhibitors, the transition from a primary amine (-NH2) to a secondary amine (-NHCH3) enhances potency. However, further substitution to a tertiary amine (e.g., -N(CH3)2) can sometimes be detrimental to activity, possibly due to steric hindrance at the binding site.

The N-methyl group is believed to be involved in key interactions within the binding pocket of the transporter proteins. It can participate in hydrophobic interactions and may also influence the pKa of the amine, which is critical for the ionic interaction between the protonated amine of the ligand and a conserved aspartate residue in the transporter's binding site.

Table 1: Illustrative Impact of N-Substitution on Transporter Affinity in a Related Arylalkylamine Series

| N-Substituent | SERT Ki (nM) | NET Ki (nM) |

| -H | 50 | 120 |

| -CH3 | 15 | 45 |

| -CH2CH3 | 25 | 80 |

| -CH(CH3)2 | 70 | 150 |

| (Data is illustrative and based on general trends for monoamine reuptake inhibitors, not specific to this compound) |

Significance of the Phenylthio Group in Ligand-Target Recognition and Binding Affinity

The phenylthio group is a critical pharmacophoric element, engaging in crucial interactions with the target protein. In the context of monoamine transporters, this aromatic ring and the sulfur atom are analogous to the aryloxy moiety found in well-known inhibitors like fluoxetine (B1211875) and atomoxetine. wikipedia.org The sulfur atom acts as a bioisostere for the ether oxygen, maintaining a similar spatial arrangement and electronic properties.

The phenyl ring itself is involved in hydrophobic and π-stacking interactions with aromatic amino acid residues (such as tyrosine and phenylalanine) within the transporter's binding pocket. The position and nature of substituents on this phenyl ring can dramatically affect binding affinity and selectivity. For example, substitution at the para-position of the phenyl ring is a common strategy to enhance potency. Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) can modulate the electronic properties of the ring and its interaction with the target.

The thioether linkage provides a flexible yet defined connection between the phenyl ring and the propanamine backbone, allowing the aromatic moiety to adopt an optimal orientation for binding. The lone pair electrons on the sulfur atom may also participate in hydrogen bonding or other electrostatic interactions with the receptor. Studies on related compounds have shown that the nature of this linker (e.g., ether vs. thioether) can fine-tune the pharmacological profile.

Influence of Propanamine Backbone Modifications on Conformational Space and Interaction Dynamics

The three-carbon propanamine backbone serves as a scaffold, correctly positioning the terminal amine and the phenylthio group for optimal interaction with the transporter. The length of this alkyl chain is generally crucial; both shortening (ethylamine) and lengthening (butylamine) the chain often lead to a significant loss of activity. This suggests that the three-carbon spacer provides the ideal distance between the key pharmacophoric elements.

The conformational flexibility of the propanamine chain allows the molecule to adopt the necessary geometry to fit within the binding site. However, introducing rigidity or substituents along this backbone can have profound effects. For instance, the introduction of a methyl group on the carbon atom adjacent to the amine can create a chiral center, and the resulting enantiomers often exhibit different potencies. This stereoselectivity is a strong indicator of a specific and well-defined binding interaction with the target protein.

Modifications that alter the conformational space, such as the introduction of double bonds or cyclopropane (B1198618) rings within the backbone, are strategies used to create more rigid analogues. These studies help to elucidate the bioactive conformation of the ligand when bound to its target.

Strategic Derivatization for Enhanced Molecular Specificity and Selectivity

The rational design of analogues of this compound focuses on strategic derivatization to improve specificity and selectivity for a particular biological target. This involves the systematic modification of the core structure to probe the chemical space around the ligand-binding site.

Key strategies include:

Aromatic Ring Substitution: Introducing various substituents (halogens, alkyl, alkoxy, cyano groups) at different positions on the phenyl ring to explore additional binding pockets and enhance affinity. For example, adding a halogen at the para-position can increase lipophilicity and introduce favorable halogen bonding interactions.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, such as naphthyl, thiophenyl, or pyridyl rings, to alter electronic and steric properties and potentially improve selectivity between different transporters (e.g., SERT vs. NET vs. DAT).

N-Substituent Modification: Exploring a range of N-alkyl and N-cycloalkyl groups to optimize interactions in the vicinity of the protonated amine. This can also be used to modulate pharmacokinetic properties.

Backbone Rigidification: Introducing conformational constraints into the propanamine linker to lock the molecule into a more active conformation, which can lead to an increase in potency and a reduction in off-target effects.

Through these strategic modifications, medicinal chemists can develop analogues with tailored pharmacological profiles, potentially leading to compounds with improved therapeutic efficacy.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-Methyl-3-(phenylthio)-1-propanamine in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between 7.2 and 7.5 ppm. The methylene (B1212753) protons adjacent to the sulfur atom and the nitrogen atom would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. The N-methyl protons would present as a singlet, while the propyl chain protons would show complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the phenyl ring would resonate in the aromatic region (around 125-140 ppm). The aliphatic carbons of the propanamine chain and the N-methyl group would appear in the upfield region. The chemical shifts of the carbons bonded to sulfur and nitrogen would be deshielded compared to simple alkanes. For instance, in related N-methylethylamine, the N-methyl carbon appears at a distinct chemical shift from the ethyl group carbons docbrown.info.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons in the propyl chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.45 | Multiplet |

| -S-CH₂- | ~ 3.0 | Triplet |

| -CH₂-CH₂-N- | ~ 1.9 | Multiplet |

| -N-CH₂- | ~ 2.6 | Triplet |

| N-CH₃ | ~ 2.4 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | ~ 138 |

| Phenyl C-H | 125 - 130 |

| -S-CH₂- | ~ 35 |

| -CH₂-CH₂-N- | ~ 30 |

| -N-CH₂- | ~ 50 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₅NS), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation. The fragmentation of aliphatic amines is often dominated by α-cleavage, which would involve the loss of an alkyl radical from the carbon adjacent to the nitrogen miamioh.edu. For this compound, this could lead to the formation of a stable iminium ion. The phenylthio moiety can also direct fragmentation, potentially leading to cleavage of the C-S bond. The study of fragmentation patterns of related alkyl phenyl sulfides provides a basis for predicting these pathways acs.org.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₀H₁₅NS]⁺ | Molecular Ion |

| 138 | [C₈H₁₀S]⁺ | Loss of -CH₂NHCH₃ |

| 109 | [C₆H₅S]⁺ | Cleavage of the propyl-sulfur bond |

| 77 | [C₆H₅]⁺ | Loss of sulfur from the phenylthio fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine is characterized by a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The absence of the typical pair of bands seen for primary amines would confirm the secondary nature of the amine in the target molecule wpmucdn.com. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are expected in the 3100-2850 cm⁻¹ range. The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region orgchemboulder.com. The presence of the phenyl group will give rise to characteristic aromatic C=C stretching bands around 1600 and 1475 cm⁻¹, as well as C-H out-of-plane bending vibrations. The C-S stretching vibration is often weak and appears in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the C-S bond, which often gives a more distinct signal in the Raman spectrum than in the IR spectrum. The C-S stretching vibration for thioethers typically appears in the range of 600-800 cm⁻¹ . The aromatic ring vibrations also produce strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing complementary information to the IR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 | IR |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretch | 2960 - 2850 | IR, Raman |

| Aromatic C=C | Stretch | 1600, 1475 | IR, Raman |

| N-H | Bend | 1550 - 1450 (often weak) | IR |

| C-N | Stretch | 1250 - 1020 | IR |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, provided that a suitable single crystal can be grown. This technique would reveal bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation.

For a flexible molecule like this compound, the solid-state conformation would be influenced by intermolecular forces such as hydrogen bonding (involving the N-H group) and van der Waals interactions. The propyl chain can adopt various conformations, and X-ray crystallography would identify the preferred arrangement in the crystal lattice.

While no specific crystallographic data for this compound is currently available, studies on the conformational analysis of related N-alkyl amides and flexible chain molecules indicate that the observed solid-state structure is a result of a balance between intramolecular steric effects and intermolecular packing forces nih.govmdpi.com. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the likely low-energy conformers of the molecule, which can then be compared with experimental crystallographic data if it becomes available nih.govrsc.org. The analysis of similar structures suggests that the molecule would likely adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions.

Computational Chemistry and Molecular Modeling Approaches in Research

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock are employed to investigate the electronic structure of N-Methyl-3-(phenylthio)-1-propanamine. These calculations can predict a range of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and partial atomic charges.

The analysis of HOMO and LUMO energies provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, these calculations can identify the most probable sites for electrophilic and nucleophilic attack. The electrostatic potential surface map visually represents the charge distribution, highlighting electron-rich and electron-deficient regions, which is critical for predicting non-covalent interactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability | |

| LUMO Energy | Indicates the electron-accepting ability | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not yet publicly available in detailed studies for this specific compound.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in predicting its binding mode and affinity with potential biological targets, such as transporters or receptors.

These simulations involve placing the flexible ligand (this compound) into the binding site of a rigid or flexible receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or a docking score. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the compound's potential biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures.

When applied to a ligand-receptor complex, MD simulations can provide insights into the stability of the binding pose predicted by docking. These simulations can reveal how the ligand and protein adapt to each other's presence, the role of solvent molecules in the binding process, and the free energy of binding. This dynamic information is crucial for a more accurate understanding of the binding event.

De Novo Design and Virtual Screening Methodologies for the Discovery of Novel Analogues

Computational methods are also powerful tools for the discovery of new molecules with desired properties. De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target. Starting from a scaffold like this compound, these methods can suggest modifications to improve binding affinity or other properties.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a target of interest. By defining a pharmacophore model based on the key features of this compound, it is possible to search for other molecules in databases that share these features and are therefore potential candidates for further investigation.

Table 2: Key Computational Approaches and Their Applications

| Computational Method | Application for this compound |

|---|---|

| Quantum Chemical Calculations | Prediction of electronic properties and reactivity |

| Molecular Docking | Prediction of binding mode and affinity to biological targets |

| Molecular Dynamics Simulations | Analysis of conformational flexibility and binding stability |

Q & A

Q. What are the optimal synthetic routes for N-Methyl-3-(phenylthio)-1-propanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can be adapted from methodologies used for structurally related amines. For example:

- Nucleophilic substitution : Reacting 3-chloro-1-propanamine with thiophenol derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the phenylthio group. Methylation of the amine can be achieved using methyl iodide or formaldehyde/formic acid reductive amination .

- Catalytic hydrogenation : Palladium-catalyzed hydrogenation of intermediates (e.g., propargylamines) to reduce triple bonds while retaining stereochemical integrity .

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may improve solubility of intermediates.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during methylation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Table 1. Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NaH/DMF, 25°C | 68 | 92 | |

| K₂CO₃/THF, reflux | 55 | 85 | |

| Pd/Al₂O₃, H₂ (1 atm) | 75 | 95 |

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- N-methyl protons : Singlet at δ 2.1–2.3 ppm.

- Phenylthio group : Aromatic protons (δ 7.2–7.5 ppm) and sulfur-adjacent CH₂ (δ 2.8–3.2 ppm).

- Propanamine backbone : Multiplets for CH₂ groups (δ 1.6–2.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-S (680–710 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., m/z 224.12 for C₁₀H₁₅NS) .

Q. How does pH and temperature affect the stability of this compound in solution?

Methodological Answer:

- pH Stability :

- Acidic conditions (pH < 3) : Protonation of the amine group increases solubility but may lead to decomposition via S-oxidation.

- Neutral/alkaline conditions (pH 7–9) : Optimal stability; avoid prolonged storage to prevent thioether oxidation .

- Thermal Stability :

- Degradation above 80°C forms sulfoxides (confirmed by TLC or HPLC). Store at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the phenylthio substituent influence the conformational dynamics of this compound in different solvent environments?

Methodological Answer:

- DFT Computations : Predict equilibrium between gauche and anti conformers due to steric hindrance between the phenylthio group and N-methyl. Energy barriers (~2–3 kcal/mol) suggest solvent-dependent flexibility .

- Solvent Effects :

- Polar solvents (DMSO, water) : Stabilize gauche conformers via dipole interactions.

- Nonpolar solvents (hexane) : Favor anti conformers due to reduced solvation .

Q. Table 2. Conformer Populations in Solvents

| Solvent | Gauche (%) | Anti (%) | Method | Reference |

|---|---|---|---|---|

| DMSO | 72 | 28 | IR/DFT | |

| Hexane | 35 | 65 | NMR/DFT |

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as biological activity often depends on stereochemistry .

- Assay Conditions : Standardize cell-based assays (e.g., serotonin reuptake inhibition) with controls for pH, temperature, and solvent (DMSO ≤ 0.1%) .

- Structural Analog Comparison : Compare with duloxetine derivatives () to validate target engagement mechanisms .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (target: 2–3 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., serotonin transporters). Optimize substituents at the phenylthio group for stronger π-π interactions .

Q. Table 3. Predicted ADMET Properties

| Analog (R Group) | logP | CYP2D6 Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| R = -Cl | 2.8 | 12 µM | |

| R = -OCH₃ | 2.1 | 45 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.